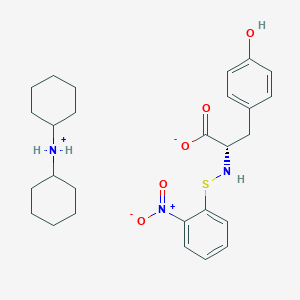
N-(2-Nitrophenylsulfenyl)-L-tyrosine (dicyclohexylammonium) salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Nitrophenylsulfenyl)-L-tyrosine (dicyclohexylammonium) salt: is a chemical compound that belongs to the class of N-sulfenylated amino acids. This compound is often used in peptide synthesis and as a protecting group for amino acids due to its stability and reactivity. The dicyclohexylammonium salt form enhances its solubility and handling properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Nitrophenylsulfenyl)-L-tyrosine (dicyclohexylammonium) salt typically involves the reaction of L-tyrosine with 2-nitrobenzenesulfenyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is often subjected to rigorous quality control measures to meet industry standards.
化学反应分析
Types of Reactions:
Oxidation: The nitrophenylsulfenyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfenyl group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: N-substituted derivatives.
科学研究应用
Chemistry: N-(2-Nitrophenylsulfenyl)-L-tyrosine (dicyclohexylammonium) salt is widely used in peptide synthesis as a protecting group for the amino group of tyrosine. It helps in the selective deprotection of peptides during synthesis.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It serves as a model compound for understanding the behavior of sulfenylated amino acids in biological systems.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and therapeutic peptides. Its stability and reactivity make it a valuable tool in medicinal chemistry.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide-based drugs. It is also employed in the production of diagnostic reagents and biochemical assays.
作用机制
The mechanism of action of N-(2-Nitrophenylsulfenyl)-L-tyrosine (dicyclohexylammonium) salt involves the formation of a stable sulfenyl group on the amino acid. This modification protects the amino group from unwanted reactions during peptide synthesis. The sulfenyl group can be selectively removed under mild conditions, allowing for the controlled assembly of peptides. The molecular targets include the amino groups of amino acids and peptides, and the pathways involved are those related to peptide bond formation and cleavage.
相似化合物的比较
- N-(2-Nitrophenylsulfenyl)-L-alanine (dicyclohexylammonium) salt
- N-(2-Nitrophenylsulfenyl)-L-serine (dicyclohexylammonium) salt
- N-(2-Nitrophenylsulfenyl)-L-valine (dicyclohexylammonium) salt
Comparison: N-(2-Nitrophenylsulfenyl)-L-tyrosine (dicyclohexylammonium) salt is unique due to the presence of the tyrosine residue, which contains a phenolic hydroxyl group. This additional functional group provides unique reactivity and binding properties compared to other N-sulfenylated amino acids. For example, N-(2-Nitrophenylsulfenyl)-L-alanine lacks the phenolic hydroxyl group, making it less reactive in certain biochemical assays. Similarly, N-(2-Nitrophenylsulfenyl)-L-serine and N-(2-Nitrophenylsulfenyl)-L-valine have different side chains, which influence their solubility and reactivity.
属性
分子式 |
C27H37N3O5S |
|---|---|
分子量 |
515.7 g/mol |
IUPAC 名称 |
dicyclohexylazanium;(2S)-3-(4-hydroxyphenyl)-2-[(2-nitrophenyl)sulfanylamino]propanoate |
InChI |
InChI=1S/C15H14N2O5S.C12H23N/c18-11-7-5-10(6-8-11)9-12(15(19)20)16-23-14-4-2-1-3-13(14)17(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-8,12,16,18H,9H2,(H,19,20);11-13H,1-10H2/t12-;/m0./s1 |
InChI 键 |
YDRHRXMLHGDAIL-YDALLXLXSA-N |
手性 SMILES |
C1CCC(CC1)[NH2+]C2CCCCC2.C1=CC=C(C(=C1)[N+](=O)[O-])SN[C@@H](CC2=CC=C(C=C2)O)C(=O)[O-] |
规范 SMILES |
C1CCC(CC1)[NH2+]C2CCCCC2.C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CC2=CC=C(C=C2)O)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


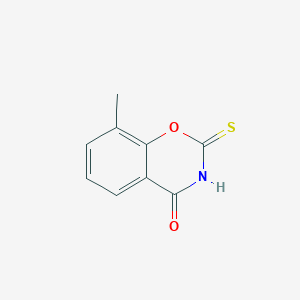
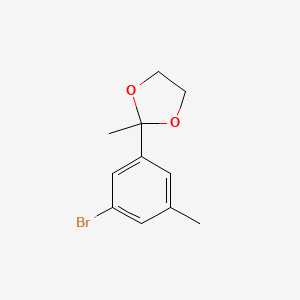
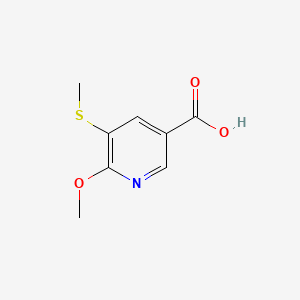
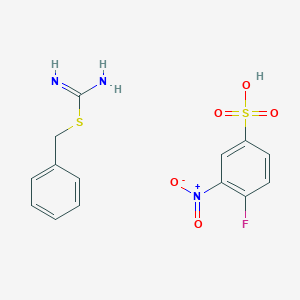
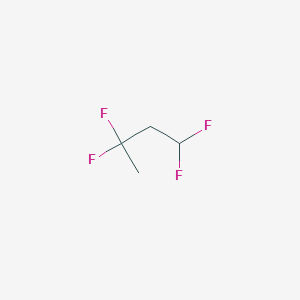
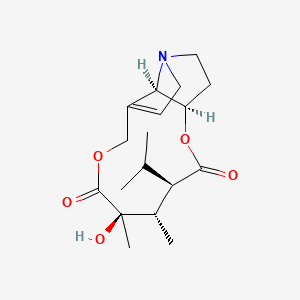
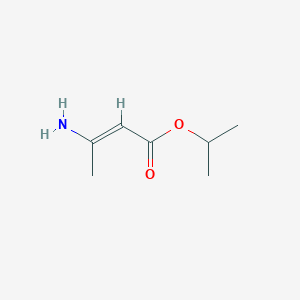
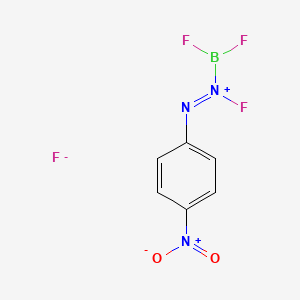
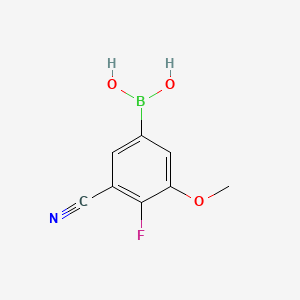
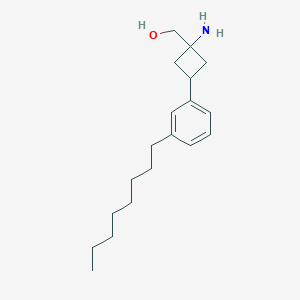
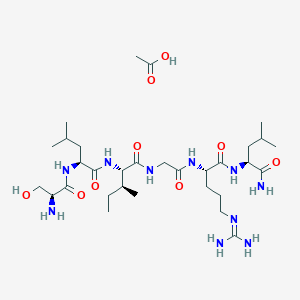

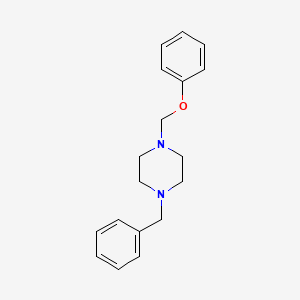
![Cyclopenta[cd]azulene](/img/structure/B14757204.png)
